molecular formula C11H21N3O4 B1671919 H-Gly-Ala-Leu-OH CAS No. 22849-49-6

H-Gly-Ala-Leu-OH

Cat. No.: B1671919
CAS No.: 22849-49-6
M. Wt: 259.30 g/mol
InChI Key: VSVZIEVNUYDAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Ala-Leu-OH: is a tripeptide composed of three amino acids: glycine, alanine, and leucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like glycyl-alanyl-leucine are often studied for their structural properties, stability, and biological activities.

Biochemical Analysis

Biochemical Properties

Glycyl-alanyl-leucine plays a role in biochemical reactions as a substrate for peptidases and proteases. It interacts with enzymes such as aminopeptidases, which sequentially remove amino acids from the N-terminus of peptides . The interaction between glycyl-alanyl-leucine and these enzymes is crucial for its hydrolysis and subsequent utilization in metabolic processes. Additionally, glycyl-alanyl-leucine can influence the activity of transporters involved in peptide uptake, such as the proton-coupled oligopeptide transporter .

Cellular Effects

Glycyl-alanyl-leucine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, glycyl-alanyl-leucine has been shown to impact the proliferation and differentiation of enterocytes, as well as mitochondrial respiration and protein turnover in these cells . These effects are mediated through changes in the expression of specific genes and proteins involved in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of glycyl-alanyl-leucine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glycyl-alanyl-leucine can be hydrolyzed by aminopeptidases, leading to the release of its constituent amino acids . This hydrolysis process is essential for the compound’s utilization in metabolic pathways. Additionally, glycyl-alanyl-leucine can modulate the activity of transporters and receptors, influencing cellular uptake and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-alanyl-leucine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that glycyl-alanyl-leucine is relatively stable and can be used as a substitute for free amino acids in cell culture media . Its effects on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of glycyl-alanyl-leucine vary with different dosages in animal models. At lower doses, glycyl-alanyl-leucine can support normal cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, such as inhibition of cell proliferation and increased protein degradation . These dosage-dependent effects highlight the importance of optimizing the concentration of glycyl-alanyl-leucine for therapeutic and experimental applications.

Metabolic Pathways

Glycyl-alanyl-leucine is involved in metabolic pathways related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases, which hydrolyze the peptide into its constituent amino acids . These amino acids can then be utilized in various metabolic processes, including the tricarboxylic acid (TCA) cycle and the synthesis of other biomolecules .

Transport and Distribution

Glycyl-alanyl-leucine is transported and distributed within cells and tissues through specific transporters and binding proteins. The proton-coupled oligopeptide transporter is one such transporter that facilitates the uptake of glycyl-alanyl-leucine into cells . This transport process is essential for the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of glycyl-alanyl-leucine is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The specific localization of glycyl-alanyl-leucine within subcellular compartments can affect its activity and function, contributing to its overall impact on cellular physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Gly-Ala-Leu-OH can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (alanine and glycine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of glycyl-alanyl-leucine may involve enzymatic synthesis using proteases or peptidases. Immobilized enzymes can be used to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the production of similar dipeptides .

Chemical Reactions Analysis

Types of Reactions: H-Gly-Ala-Leu-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.

    Oxidation: The amino acid residues, particularly leucine, can undergo oxidation reactions in the presence of oxidizing agents.

    Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as trypsin or chymotrypsin, or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed:

    Hydrolysis: Glycine, alanine, and leucine.

    Oxidation: Oxidized derivatives of leucine.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

H-Gly-Ala-Leu-OH has several scientific research applications, including:

Comparison with Similar Compounds

    Glycyl-glycine: A dipeptide composed of two glycine residues.

    Glycyl-alanine: A dipeptide composed of glycine and alanine.

    Alanyl-leucine: A dipeptide composed of alanine and leucine.

Uniqueness of H-Gly-Ala-Leu-OH: this compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of leucine, a hydrophobic amino acid, contributes to the peptide’s stability and potential interactions with hydrophobic regions of proteins or membranes .

Properties

CAS No.

22849-49-6

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

VSVZIEVNUYDAFR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN

Appearance

Solid powder

22849-49-6

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GAL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycyl-alanyl-leucine;  Gly-ala-leu; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Ala-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Ala-Leu-OH
Reactant of Route 3
Reactant of Route 3
H-Gly-Ala-Leu-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-Ala-Leu-OH
Reactant of Route 5
H-Gly-Ala-Leu-OH
Reactant of Route 6
H-Gly-Ala-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.